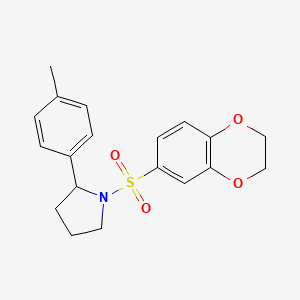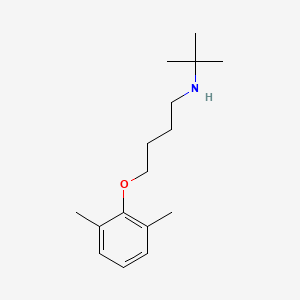
1,2-bis(3,4-dimethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(3,4-dimethoxyphenyl)ethanamine, also known as DMPEA, is a chemical compound that has been studied for its potential use as a psychoactive substance. It belongs to the class of phenethylamines, which are known for their ability to affect the central nervous system. DMPEA is structurally similar to other phenethylamines such as mescaline and MDMA, which have been used recreationally and therapeutically. In
科学的研究の応用
1,2-bis(3,4-dimethoxyphenyl)ethanamine has been studied for its potential use as a psychoactive substance due to its structural similarity to other phenethylamines. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1,2-bis(3,4-dimethoxyphenyl)ethanamine has also been shown to have an effect on dopamine and norepinephrine receptors, which are involved in the regulation of reward, motivation, and arousal.
作用機序
1,2-bis(3,4-dimethoxyphenyl)ethanamine's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin release. This increase in serotonin can lead to altered mood, perception, and cognition. 1,2-bis(3,4-dimethoxyphenyl)ethanamine may also affect dopamine and norepinephrine release, which can lead to increased arousal and motivation.
Biochemical and Physiological Effects:
1,2-bis(3,4-dimethoxyphenyl)ethanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. 1,2-bis(3,4-dimethoxyphenyl)ethanamine has been found to have an effect on the immune system, specifically on the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
1,2-bis(3,4-dimethoxyphenyl)ethanamine has advantages and limitations for lab experiments. One advantage is that it is structurally similar to other phenethylamines, which allows for comparisons to be made between different compounds. 1,2-bis(3,4-dimethoxyphenyl)ethanamine's high affinity for the 5-HT2A receptor also makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, 1,2-bis(3,4-dimethoxyphenyl)ethanamine's psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse raises ethical concerns.
将来の方向性
There are a number of future directions for 1,2-bis(3,4-dimethoxyphenyl)ethanamine research. One area of interest is its potential use as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. 1,2-bis(3,4-dimethoxyphenyl)ethanamine's ability to affect serotonin, dopamine, and norepinephrine release could make it a useful tool for studying the underlying mechanisms of these disorders. Another area of interest is the development of new compounds based on 1,2-bis(3,4-dimethoxyphenyl)ethanamine's structure, which could have potential therapeutic applications. Finally, more research is needed to fully understand 1,2-bis(3,4-dimethoxyphenyl)ethanamine's mechanism of action and its effects on the central nervous system.
合成法
1,2-bis(3,4-dimethoxyphenyl)ethanamine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained through a reductive amination reaction with formaldehyde and ammonium formate.
特性
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11,14H,9,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRDATZPOZOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3,4-dimethoxyphenyl)ethanamine | |
CAS RN |
5471-40-9 |
Source


|
| Record name | NSC26679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)

![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)

![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)
![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)


![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)